3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
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Overview
Description
3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[222]oct-5-ene is a complex organic compound featuring a bicyclic structure with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of 1,3-benzodioxole with an appropriate acylating agent to introduce the carbonyl group. This intermediate is then subjected to cyclization reactions to form the bicyclic structure. Key reagents used in these steps include organic acids, EDCI, DMAP, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the benzodioxole moiety.
Bicyclo[3.3.1]nonane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
70156-95-5 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone |
InChI |
InChI=1S/C14H13NO4/c16-14(15-10-2-4-11(19-15)5-3-10)9-1-6-12-13(7-9)18-8-17-12/h1-2,4,6-7,10-11H,3,5,8H2 |
InChI Key |
UULBXGPTOFYQML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1N(O2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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